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Abstract

Sirtuin 4 (SIRT4), a member of the NAD+-dependent sirtuin family of proteins, resides within
the mitochondrial matrix and has emerged as a critical regulator of cellular metabolism and
mitochondrial function.[1] Unlike its more extensively studied counterparts, SIRT1 and SIRTS3,
SIRT4 exhibits multifaceted enzymatic activities, including ADP-ribosyltransferase,
deacetylase, lipoamidase, and deacylase functions.[1][2] These diverse catalytic activities allow
SIRT4 to modulate a wide array of mitochondrial processes, including fatty acid oxidation,
insulin secretion, ATP homeostasis, and the cellular response to oxidative stress.[3][4]
Intriguingly, SIRT4 often acts as a negative regulator of mitochondrial biogenesis and oxidative
metabolism, positioning it as a potential therapeutic target for metabolic diseases and cancer.
This technical guide provides a comprehensive overview of the core functions of SIRT4 in
mitochondrial biogenesis, detailing its signaling pathways, summarizing key quantitative data,
and outlining experimental protocols for its study.

Introduction to Sirtuin 4

SIRT4 is ubiquitously expressed in various human tissues, with higher concentrations found in
metabolically active organs such as the heart, liver, kidney, and muscle.[1][2] Its localization to
the mitochondrial matrix places it at the epicenter of cellular energy production and metabolic
regulation.[4] Initially identified for its ADP-ribosyltransferase activity, which inhibits glutamate
dehydrogenase (GDH) and thereby suppresses insulin secretion, subsequent research has
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unveiled a broader enzymatic repertoire.[3][5] SIRT4's ability to deacetylate, delipoylate, and
deacylate specific protein substrates underscores its complex role in fine-tuning mitochondrial
metabolism in response to cellular energy status.[1][2]

SIRT4's Role in Mitochondrial Metabolism

SIRT4's influence on mitochondrial function is extensive, impacting key metabolic pathways
through the modulation of various enzymes and signaling molecules.

Regulation of Fatty Acid Oxidation (FAO)

SIRT4 acts as a key suppressor of fatty acid oxidation in both liver and muscle cells.[6][7] In
muscle and white adipose tissue, SIRT4 deacetylates and inhibits malonyl-CoA decarboxylase
(MCD), an enzyme that converts malonyl-CoA to acetyl-CoA.[2][8] This leads to an
accumulation of malonyl-CoA, which in turn allosterically inhibits carnitine palmitoyl-transferase
1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for 3-oxidation.[2]

In the liver, SIRT4-mediated inhibition of FAO is also linked to a retrograde signaling pathway
that influences nuclear gene expression. Depletion of SIRT4 leads to an increase in the
expression of genes involved in fatty acid oxidation.[7][9] This effect is dependent on SIRT1, a
nuclear sirtuin that activates the transcriptional co-activator PGC-1a, a master regulator of
mitochondrial biogenesis.[2][10] SIRT4 is thought to suppress SIRT1 activity, possibly by
competing for their common co-substrate, NAD+.[2][10]

Control of Glucose Metabolism and Insulin Secretion

SIRT4 was first characterized by its ability to regulate insulin secretion in pancreatic -cells.[3]
It ADP-ribosylates and inhibits glutamate dehydrogenase (GDH), an enzyme that facilitates the
entry of glutamine into the TCA cycle, a process that stimulates insulin secretion.[3][5] By
inhibiting GDH, SIRT4 dampens amino acid-stimulated insulin release.[5]

Furthermore, SIRT4 can repress the activity of the pyruvate dehydrogenase (PDH) complex by
removing lipoyl groups from the dihydrolipoyl lysine-residue acetyltransferase (DLAT) subunit.
[2][11] This inhibition of PDH curtails the conversion of pyruvate to acetyl-CoA, thereby limiting
the entry of glucose-derived carbons into the TCA cycle.[2][12]

Maintenance of ATP Homeostasis

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2019.01006/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2018.00783/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6889813/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00474/full
https://www.semanticscholar.org/paper/SIRT4-Regulates-Fatty-Acid-Oxidation-and-Gene-in-Nasrin-Wu/85b09a9ee2fb155ae922d2bf92fb3bc88ea31172
https://pmc.ncbi.nlm.nih.gov/articles/PMC2952200/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00474/full
https://pubs.acs.org/doi/10.1021/acs.jproteome.9b00086
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00474/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2952200/
https://pubmed.ncbi.nlm.nih.gov/20685656/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00474/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9405760/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00474/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9405760/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2019.01006/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2019.01006/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2018.00783/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2018.00783/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00474/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919573/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00474/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7177044/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

SIRT4 plays a role in regulating cellular ATP levels. Studies have shown that overexpression of
SIRT4 increases ATP levels, while its deletion leads to a decrease in ATP.[4] This function is
mediated, at least in part, through its interaction with adenine nucleotide translocator 2 (ANT2),
a protein responsible for exchanging ADP and ATP across the inner mitochondrial membrane.
[4][13] SIRT4 is believed to deacetylate ANT2, which reduces mitochondrial uncoupling and
enhances ATP production.[4][13]

Modulation of Oxidative Stress and Mitochondrial
Dynamics

The role of SIRT4 in regulating reactive oxygen species (ROS) production is complex and
appears to be context-dependent.[2] Some studies suggest that SIRT4 can indirectly increase
mitochondrial ROS by sequestering SIRT3, preventing it from activating the antioxidant enzyme
manganese superoxide dismutase (MnSOD).[2] Conversely, other reports indicate that SIRT4
overexpression can reduce ROS production and protect against apoptosis.[3][14]

Recent evidence also implicates SIRT4 in the regulation of mitochondrial dynamics.
Overexpression of SIRT4 has been shown to increase mitochondrial fusion and reduce
fragmentation, potentially through its influence on key fusion and fission proteins like MFN2
and FIS1.[14]

Signaling Pathways Involving SIRT4

SIRT4 participates in intricate signaling networks that communicate mitochondrial status to the
rest of the cell.

The SIRT4-SIRT1-PGC-1a Axis

A key signaling pathway involves a retrograde communication from the mitochondria to the
nucleus, regulating mitochondrial biogenesis. SIRT4 in the mitochondria negatively impacts the
activity of the nuclear sirtuin, SIRT1.[2] This, in turn, prevents the deacetylation and activation
of PGC-1a, a master co-activator of genes involved in mitochondrial biogenesis and fatty acid
oxidation.[2][15][16] The proposed mechanism involves competition for NAD+ between the
mitochondrial SIRT4 and the nuclear SIRT1 pools.[2]

SIRT4's influence on the SIRT1-PGC-1a pathway.
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Regulation of AMPK Signaling

SIRT4 deficiency has been shown to activate AMP-activated protein kinase (AMPK), a central
energy sensor in the cell.[3][17] The depletion of SIRT4 leads to lower ATP levels, which in turn
activates AMPK.[4][17] Activated AMPK can then phosphorylate and inhibit acetyl-CoA
carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in
fatty acid oxidation.[2] This creates a feedback loop where SIRT4's influence on ATP levels

directly impacts a key regulator of cellular energy homeostasis.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2019.01006/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6330279/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868726/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00474/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

deacetylates

promotes
production

pAMPK (active)

Malonyl-CoA

Fatty Acid
Oxidation

Activation ->

Legend

Inhibition --|

Click to download full resolution via product page

SIRT4's regulatory role in the AMPK signaling cascade.
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Quantitative Data on SIRT4 Function

The following tables summarize key quantitative findings from studies investigating the role of

SIRT4 in mitochondrial biogenesis and function.

Experimental SIRT4 Parameter
) Observed Effect Reference
Model Modulation Measured
Mouse Primary shRNA-mediated Fatty Acid )
o ~2-fold increase [7]

Hepatocytes knockdown Oxidation (FAO)
Mouse Primary shRNA-mediated SIRT1 mRNA >1.4-fold ]
Hepatocytes knockdown levels increase
In vivo (mouse shRNA-mediated SIRT1 gene ]
] i ~4-fold increase [7]
liver) knockdown expression
In vivo (mouse shRNA-mediated  SIRT3 gene ]
) i ~2-fold increase [7]
liver) knockdown expression
HEK293T cells Overexpression pAMPK levels Marked decrease [17]

shRNA-mediated
HEK293T cells pAMPK levels Increase [17]

knockdown
Mouse oocytes Overexpression ATP content ~30% reduction [18]
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Enzymatic Metabolic
SIRT4 Target o Effect of SIRT4 Reference
Activity Consequence
Glutamate
_ _ o Decreased
Dehydrogenase ADP-ribosylation  Inhibition ) ) ) [31[5]
insulin secretion
(GDH)
Pyruvate
) ) o Reduced glucose
Dehydrogenase Lipoamidase Inhibition o [2][11]
oxidation
(PDH)
Malonyl-CoA

] o Decreased fatty
Decarboxylase Deacetylation Inhibition ] o [2][8]
acid oxidation
(MCD)

Adenine

Nucleotide ) o Increased ATP
Deacetylation Activation ] [4][13]

Translocator 2 production

(ANT2)

Mitochondrial Promotes o
) ) ) o Inhibition of fatty
Trifunctional Deacetylation ubiquitination ] o [1]
) ) acid oxidation
Protein a (MTPa) and degradation

Experimental Protocols

Detailed methodologies are crucial for the accurate study of SIRT4. Below are outlines for key
experimental procedures.

Generation of Stable SIRT4 Overexpressing Cell Lines

This protocol describes the use of retroviral transduction to create stable cell lines for studying
SIRT4 protein interactions.[11]

Workflow:

1. Transfect Phoenix cells 2. Harvest retroviral 3. Transduce target cells 4. Select with G418 5. Expand stable
with pLXSN-SIRT4-EGFP supernatant (e.g., MRCS5 fibroblasts) ! SIRT4-EGFP expressing cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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